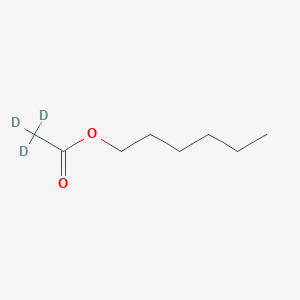
N-Hexyl acetate-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexyl acetate-D3 is an isotopologue of N-Hexyl acetate, where three hydrogen atoms are replaced by deuterium atoms. This compound is an ester with the molecular formula C8H16O2. It is commonly used in various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Hexyl acetate-D3 can be synthesized through the esterification of hexanol-D3 with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to speed up the process. The reaction conditions include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using reactive distillation. This method combines the reaction and separation processes in a single unit, which enhances the efficiency and yield of the product. The process involves the use of catalytic packings and operates under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexyl acetate-D3 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexanol-D3 and acetic acid.
Oxidation: This compound can be oxidized to form hexanoic acid and other oxidation products.
Substitution: this compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as ammonia or amines.
Major Products
Hydrolysis: Hexanol-D3 and acetic acid.
Oxidation: Hexanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
N-Hexyl acetate-D3 is used in a variety of scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving the metabolism and biotransformation of esters.
Medicine: As a reference compound in pharmacokinetic studies.
Industry: In the production of flavors, fragrances, and plasticizers.
Mécanisme D'action
The mechanism of action of N-Hexyl acetate-D3 involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanol-D3 and acetic acid, which can then participate in further biochemical reactions. The deuterium atoms in this compound can also influence the rate of these reactions due to the kinetic isotope effect .
Comparaison Avec Des Composés Similaires
N-Hexyl acetate-D3 can be compared with other similar compounds such as:
N-Hexyl acetate: The non-deuterated form of the compound.
Hexyl ethanoate: Another ester with similar properties.
1-Hexyl acetate: A structural isomer with a different arrangement of atoms.
Uniqueness
The presence of deuterium atoms in this compound makes it unique compared to its non-deuterated counterparts. This isotopic substitution can affect the compound’s physical and chemical properties, making it valuable in specific research applications .
Propriétés
Formule moléculaire |
C8H16O2 |
|---|---|
Poids moléculaire |
147.23 g/mol |
Nom IUPAC |
hexyl 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3/i2D3 |
Clé InChI |
AOGQPLXWSUTHQB-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)OCCCCCC |
SMILES canonique |
CCCCCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11-Hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione](/img/structure/B15126722.png)

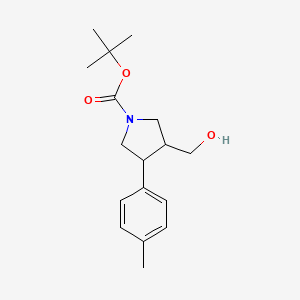
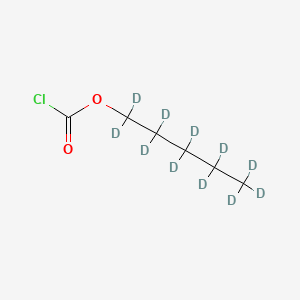
![[1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B15126747.png)
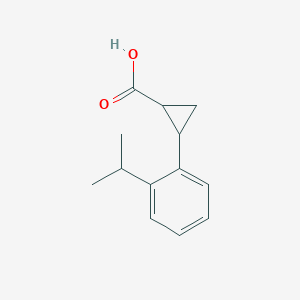
![Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15126771.png)


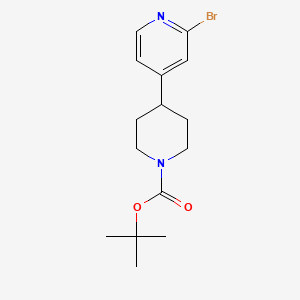
![4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B15126808.png)

